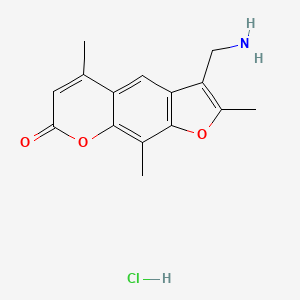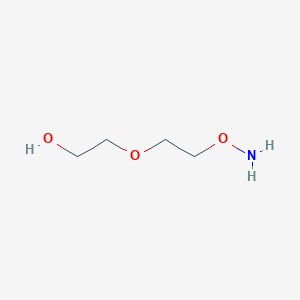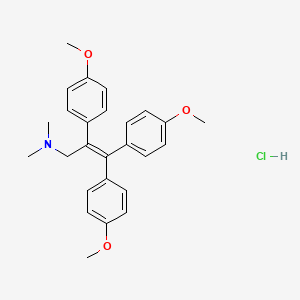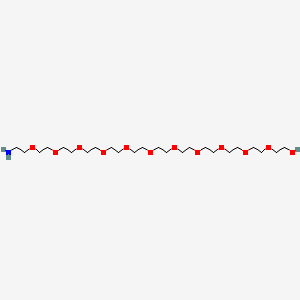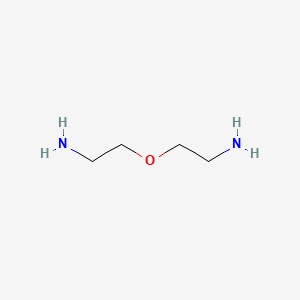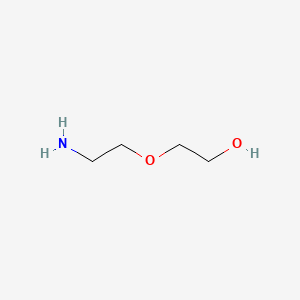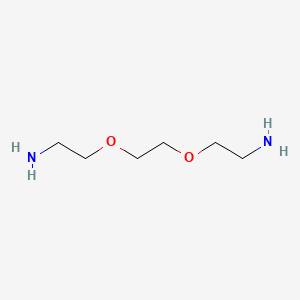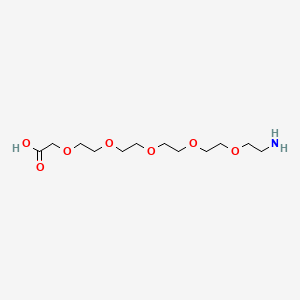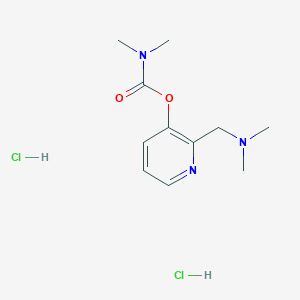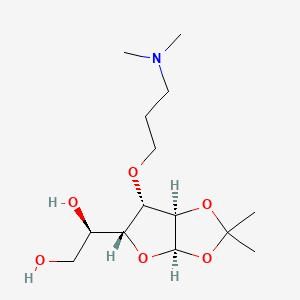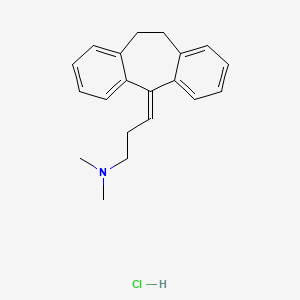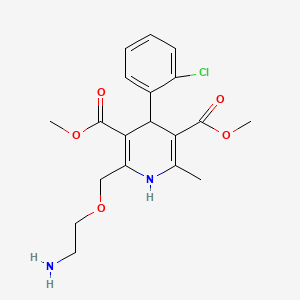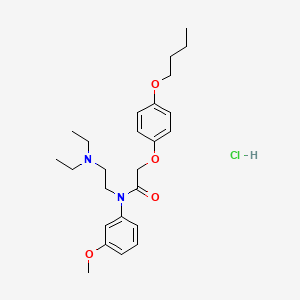
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
The research by Coleman et al. (2000) examines the metabolism of chloroacetamide herbicides, including Acetochlor, in human and rat liver microsomes. This study is crucial in understanding the metabolic activation pathways of these herbicides and their carcinogenic potential in rats. The research reveals the enzymes involved in the metabolism, providing insights into the detoxification or activation of these compounds in the liver. The study also sheds light on the differences in herbicide metabolism between humans and rats, which is crucial for risk assessment and environmental health perspectives (Coleman, Linderman, Hodgson, & Rose, 2000).
New Powder Diffraction Data of Derivatives
Olszewska, Tarasiuk, and Pikus (2009) have characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, using X-ray powder diffraction. This research provides valuable data for the identification and characterization of these compounds, crucial for their development and application in the agricultural sector (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Molecular Docking Analysis of Anticancer Drug
Sharma et al. (2018) conducted a study on the synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug. The study involves molecular docking analysis targeting the VEGFr receptor, indicating the potential medical applications of such compounds in cancer treatment (Sharma et al., 2018).
N-Deethoxymethylation of Acetochlor by Rhodococcus sp.
Research by Wang et al. (2015) focuses on the biodegradation of Acetochlor, a herbicide with potential carcinogenic properties. The study identifies and characterizes the key enzymes involved in the N-deethoxymethylation of Acetochlor, an essential step in its biodegradation. This research contributes to understanding the environmental fate of acetochlor and the potential for bioremediation strategies (Wang et al., 2015).
Propiedades
Número CAS |
27471-58-5 |
|---|---|
Nombre del producto |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride |
Fórmula molecular |
C25H37ClN2O4 |
Peso molecular |
465 g/mol |
Nombre IUPAC |
2-(4-butoxyphenoxy)-N-[2-(diethylamino)ethyl]-N-(3-methoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C25H36N2O4.ClH/c1-5-8-18-30-22-12-14-23(15-13-22)31-20-25(28)27(17-16-26(6-2)7-3)21-10-9-11-24(19-21)29-4;/h9-15,19H,5-8,16-18,20H2,1-4H3;1H |
Clave InChI |
MCZDSVGBUYVFMC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC(=CC=C2)OC.Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC(=CC=C2)OC.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(diethylamino)ethyl)-, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



